NSC265473

説明

特性

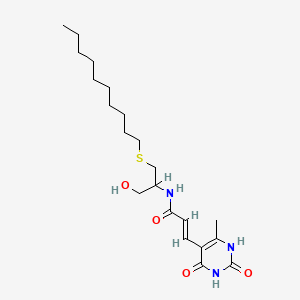

CAS番号 |

61786-74-1 |

|---|---|

分子式 |

C21H35N3O4S |

分子量 |

425.6 g/mol |

IUPAC名 |

(E)-N-(1-decylsulfanyl-3-hydroxypropan-2-yl)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide |

InChI |

InChI=1S/C21H35N3O4S/c1-3-4-5-6-7-8-9-10-13-29-15-17(14-25)23-19(26)12-11-18-16(2)22-21(28)24-20(18)27/h11-12,17,25H,3-10,13-15H2,1-2H3,(H,23,26)(H2,22,24,27,28)/b12-11+ |

InChIキー |

DEXMFKROHRYHOD-VAWYXSNFSA-N |

異性体SMILES |

CCCCCCCCCCSCC(CO)NC(=O)/C=C/C1=C(NC(=O)NC1=O)C |

正規SMILES |

CCCCCCCCCCSCC(CO)NC(=O)C=CC1=C(NC(=O)NC1=O)C |

外観 |

Solid powder |

他のCAS番号 |

61786-74-1 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

NSC265473; NSC-265473; NSC 265473; NSC305458; NSC-305458; NSC 305458; |

製品の起源 |

United States |

Foundational & Exploratory

Unable to Retrieve Information on NSC265473

Initial searches for the identifier "NSC265473" have yielded no specific results related to a drug, chemical compound, or biological agent. Consequently, the requested in-depth technical guide on its mechanism of action cannot be generated at this time.

Extensive queries across multiple scientific and medical databases for "this compound" and its potential variations did not provide any relevant information regarding its preclinical studies, clinical trials, or established signaling pathways. The search results were broad and unrelated to a specific molecular entity, covering general topics in cancer research and miscellaneous clinical trial entries with dissimilar numerical identifiers.

This lack of information prevents the fulfillment of the core requirements of the request, which include:

-

Quantitative Data Presentation: Without any studies or publications, there is no data to summarize into tables.

-

Experimental Protocols: No experiments associated with this compound could be identified, precluding the description of their methodologies.

-

Signaling Pathway Visualization: The mechanism of action and its associated signaling pathways remain unknown, making it impossible to create the requested Graphviz diagrams.

It is possible that "this compound" may be an internal or non-public identifier, a typographical error, or a compound that has not yet been described in publicly accessible scientific literature.

To proceed with this request, a valid and publicly recognized name or identifier for the compound of interest is required. Researchers, scientists, and drug development professionals seeking information on a specific agent are advised to verify the correct nomenclature or NSC number before initiating a literature search.

The Function of NSC265473: An Inquiry into a Novel Compound

To our valued researchers, scientists, and drug development professionals, this guide addresses the existing knowledge surrounding the compound designated NSC265473. Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is currently no specific information available regarding the function, mechanism of action, or biological activity of a compound with the identifier this compound.

Subsequent inquiries into chemical properties, commercial suppliers, and related publications have also failed to yield any data associated with this compound. This suggests that the compound may be an internal designation not yet disclosed in public forums, a historical compound that was not pursued, or potentially an incorrect identifier.

Without any foundational data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations.

We recommend verifying the NSC identifier and consulting internal documentation or databases that may contain proprietary information on this compound. Should further information become publicly available, this guide will be updated to reflect the latest scientific findings.

NSC265473 as an ABCG2 Substrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), is a significant contributor to multidrug resistance (MDR) in cancer cells. It functions as an efflux pump, actively transporting a wide range of structurally diverse xenobiotics, including many chemotherapeutic agents, out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy. The identification and characterization of ABCG2 substrates are crucial for understanding and overcoming MDR in clinical oncology. This technical guide focuses on NSC265473, a compound identified as a substrate of the ABCG2 transporter.[1][2] This document provides a comprehensive overview of the available data, experimental protocols for its characterization, and the broader context of ABCG2-related signaling pathways.

Quantitative Data

The primary characterization of this compound as an ABCG2 substrate was established through cytotoxicity assays.[3] These assays compare the cytotoxic effects of a compound on a parental cell line versus a cell line overexpressing the ABCG2 transporter. A significant increase in the half-maximal inhibitory concentration (IC50) in the ABCG2-overexpressing cell line indicates that the compound is a substrate and is being actively effluxed.

While the seminal study by Deeken et al. (2009) identified this compound as an ABCG2 substrate, specific quantitative parameters such as IC50 for ABCG2 inhibition, or kinetic constants (Km, Vmax) for its transport, are not extensively detailed in the currently available public literature. The primary quantitative data available is from cytotoxicity assays.

Table 1: Cytotoxicity of this compound in HEK293 Cell Lines

| Cell Line | ABCG2 Expression | Approximate IC50 (µM) | Fold Resistance |

| HEK293 | Parental (Low) | ~1 | N/A |

| HEK293/ABCG2-R482 (WT) | Overexpressing | >10 | >10 |

Data extrapolated from graphical representations in publicly available research. The "greater than" symbol indicates that the IC50 value exceeded the highest concentration tested in the published study.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize compounds like this compound as ABCG2 substrates. These protocols are based on standard methods employed in the field.

Cytotoxicity Assay

This assay determines the concentration of a compound required to inhibit the growth of cells by 50% (IC50) and is a primary method for identifying ABCG2 substrates.

-

Cell Lines:

-

Parental cell line with low or no ABCG2 expression (e.g., HEK293, MDCKII).

-

A corresponding cell line stably transfected and overexpressing wild-type ABCG2 (e.g., HEK293-ABCG2, MDCKII-ABCG2).

-

-

Procedure:

-

Seed both parental and ABCG2-overexpressing cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete cell culture medium.

-

Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a period of 72 to 96 hours at 37°C in a humidified CO2 incubator.

-

After the incubation period, assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Measure the absorbance or luminescence according to the assay manufacturer's instructions.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the drug concentration and determine the IC50 values using non-linear regression analysis.

-

The resistance factor is calculated by dividing the IC50 of the ABCG2-overexpressing cell line by the IC50 of the parental cell line. A resistance factor significantly greater than 1 suggests that the compound is an ABCG2 substrate.

-

Hoechst 33342 Efflux Assay

This is a fluorescence-based assay to directly measure the transport activity of ABCG2. Hoechst 33342 is a fluorescent substrate of ABCG2.

-

Cell Lines: Parental and ABCG2-overexpressing cell lines.

-

Reagents:

-

Hoechst 33342 stock solution.

-

This compound (as a potential competitive substrate/inhibitor).

-

A known ABCG2 inhibitor as a positive control (e.g., Ko143).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

-

Procedure:

-

Harvest and wash the cells, then resuspend them in a buffer at a specific concentration.

-

Aliquot the cell suspension into flow cytometry tubes or wells of a microplate.

-

Add this compound at various concentrations to the designated tubes/wells. Include a vehicle control and a positive control with a known ABCG2 inhibitor.

-

Incubate the cells with the compounds for a short period (e.g., 15 minutes) at 37°C.

-

Add Hoechst 33342 to all tubes/wells at a final concentration of, for example, 5 µM.

-

Incubate for a further 30-60 minutes at 37°C, protected from light.

-

Stop the efflux by placing the samples on ice or by adding ice-cold buffer.

-

Analyze the intracellular fluorescence of Hoechst 33342 using a flow cytometer or a fluorescence plate reader.

-

A decrease in Hoechst 33342 accumulation in ABCG2-overexpressing cells compared to parental cells indicates active efflux. If this compound is a substrate, it will compete with Hoechst 33342 for transport, leading to an increase in Hoechst 33342 accumulation in the ABCG2-overexpressing cells in a concentration-dependent manner.

-

ATPase Activity Assay

This biochemical assay measures the ATP hydrolysis activity of ABCG2, which is coupled to substrate transport.

-

Preparation: Inside-out membrane vesicles prepared from cells overexpressing ABCG2 (e.g., Sf9 insect cells).

-

Procedure:

-

Incubate the ABCG2-containing membrane vesicles at 37°C in an assay buffer containing ATP and MgCl2.

-

Add this compound at various concentrations to the reaction mixture.

-

The transport of a substrate by ABCG2 stimulates its ATPase activity. The reaction is stopped after a defined period.

-

The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method, such as the molybdate assay.

-

An increase in Pi release in the presence of this compound compared to the basal ATPase activity indicates that this compound interacts with and is likely transported by ABCG2.

-

Signaling Pathways and Logical Relationships

The expression and function of ABCG2 are regulated by various signaling pathways. While the specific signaling events initiated by this compound in relation to ABCG2 have not been elucidated, understanding the general regulatory mechanisms of ABCG2 is crucial for contextualizing its activity.

Several signaling pathways have been implicated in the regulation of ABCG2 expression, including the PI3K/AKT pathway and the Hedgehog signaling pathway.[2][3] Activation of these pathways can lead to the upregulation of ABCG2, contributing to a multidrug-resistant phenotype.

Below are diagrams illustrating a key signaling pathway known to regulate ABCG2 expression and a typical experimental workflow for identifying an ABCG2 substrate like this compound.

Caption: PI3K/AKT/mTOR signaling pathway upregulating ABCG2 expression.

Caption: Workflow for identifying and confirming ABCG2 substrates.

References

Unraveling the Enigma of NSC265473 in Cancer Multidrug Resistance: A Technical Overview

Despite a comprehensive search of scientific literature and databases, no specific information is publicly available for the compound designated NSC265473 in the context of cancer multidrug resistance. This suggests that this compound may be an internal compound identifier not yet disclosed in public research, a misidentified designation, or a compound that has not been the subject of published scientific study.

Therefore, this technical guide will provide an in-depth overview of the core concepts relevant to the user's query: the role of the ABCB1 transporter (P-glycoprotein) in cancer multidrug resistance and the strategies employed to counteract this phenomenon. This guide is intended for researchers, scientists, and drug development professionals.

The Challenge of Multidrug Resistance in Cancer Therapy

A significant hurdle in successful cancer chemotherapy is the development of multidrug resistance (MDR), a phenomenon where cancer cells become simultaneously resistant to a variety of structurally and mechanistically unrelated anticancer drugs.[1] This resistance can be intrinsic or acquired after exposure to chemotherapeutic agents.[1] One of the primary mechanisms responsible for MDR is the overexpression of ATP-binding cassette (ABC) transporters, which act as energy-dependent drug efflux pumps.[2][3]

P-glycoprotein (ABCB1): The Gatekeeper of Drug Efflux

The most extensively studied ABC transporter implicated in cancer MDR is P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1.[1][4] P-gp is a 170 kDa transmembrane protein that utilizes the energy from ATP hydrolysis to actively transport a wide array of hydrophobic and amphipathic drugs out of the cancer cell.[5][6] This reduces the intracellular drug concentration to sub-lethal levels, thereby rendering the chemotherapy ineffective.[3]

The expression of P-gp is not limited to cancer cells; it is also found in various normal tissues, where it plays a protective role by limiting the absorption and distribution of toxins and xenobiotics.[4] This physiological function, however, also contributes to the poor bioavailability of many therapeutic agents.

Mechanism of P-glycoprotein-Mediated Drug Efflux

The process of P-gp-mediated drug efflux is a dynamic one involving the binding of both the drug substrate and ATP. The generally accepted model suggests the following steps:

-

Substrate Binding: The drug, typically a lipophilic molecule, partitions into the cell membrane and binds to a high-affinity site within the transmembrane domains (TMDs) of P-gp.

-

ATP Binding: Two molecules of ATP bind to the nucleotide-binding domains (NBDs) located in the cytoplasm.

-

Conformational Change: ATP binding induces a significant conformational change in the protein, causing the two halves of the transporter to come together. This movement reorients the drug-binding site, exposing the substrate to the extracellular space and reducing its binding affinity.

-

Drug Efflux: The drug is released from the transporter into the extracellular medium.

-

ATP Hydrolysis and Reset: Hydrolysis of ATP to ADP and inorganic phosphate (Pi) resets the transporter to its original conformation, ready for another cycle of drug efflux.

Overcoming P-glycoprotein-Mediated Multidrug Resistance

Several strategies are being investigated to circumvent P-gp-mediated MDR. The most prominent approach is the co-administration of a P-gp inhibitor, also known as a chemosensitizer or MDR modulator, with the chemotherapeutic agent.[5] These inhibitors can act through various mechanisms, including:

-

Competitive Inhibition: The inhibitor competes with the anticancer drug for the same binding site on P-gp.

-

Non-competitive Inhibition: The inhibitor binds to a different site on P-gp, inducing a conformational change that prevents drug transport.

-

Inhibition of ATP Hydrolysis: The inhibitor interferes with the ATPase activity of P-gp, thus depriving the transporter of the energy required for drug efflux.

Generations of P-gp inhibitors have been developed, each with its own set of advantages and limitations. First-generation inhibitors were often existing drugs with other primary pharmacological activities (e.g., verapamil, cyclosporine A), but their use was limited by toxicity and unpredictable pharmacokinetics.[7] Second and third-generation inhibitors were developed to have higher potency and specificity for P-gp with reduced side effects.[7]

Key Experimental Protocols for Evaluating P-glycoprotein Inhibition

The evaluation of a compound's potential to inhibit P-gp involves a series of in vitro and in vivo assays. While specific protocols for this compound are unavailable, the following are standard methodologies used in the field:

1. Cytotoxicity Assays (e.g., MTT Assay)

-

Principle: To determine the ability of a potential inhibitor to sensitize MDR cancer cells to a chemotherapeutic agent.

-

Methodology:

-

Seed P-gp-overexpressing (MDR) and parental (sensitive) cancer cells in 96-well plates.

-

Treat the cells with increasing concentrations of a chemotherapeutic drug (e.g., doxorubicin, paclitaxel) in the presence or absence of a fixed, non-toxic concentration of the test inhibitor.

-

After a set incubation period (e.g., 48-72 hours), assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent. The amount of formazan product is proportional to the number of viable cells.

-

Calculate the IC50 (half-maximal inhibitory concentration) values for the chemotherapeutic agent under each condition. A significant decrease in the IC50 in the presence of the inhibitor indicates reversal of resistance.

-

2. Drug Accumulation and Efflux Assays

-

Principle: To directly measure the effect of an inhibitor on the intracellular accumulation and retention of a fluorescent P-gp substrate.

-

Methodology:

-

Use a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM.

-

Incubate MDR and parental cells with the fluorescent substrate in the presence or absence of the test inhibitor.

-

For accumulation studies, measure the intracellular fluorescence at a specific time point using flow cytometry or a fluorescence plate reader. Increased fluorescence in the presence of the inhibitor indicates blocked efflux.

-

For efflux studies, after loading the cells with the fluorescent substrate, wash the cells and incubate them in a substrate-free medium with or without the inhibitor. Measure the decrease in intracellular fluorescence over time. A slower rate of decrease in the presence of the inhibitor indicates inhibition of efflux.

-

3. ATPase Activity Assays

-

Principle: To determine if a compound interacts with P-gp by measuring its effect on the transporter's ATP hydrolysis rate. P-gp substrates and inhibitors can stimulate or inhibit ATPase activity.

-

Methodology:

-

Use membrane vesicles prepared from cells overexpressing P-gp.

-

Incubate the membrane vesicles with varying concentrations of the test compound in the presence of ATP.

-

Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method.

-

Compare the ATPase activity in the presence of the test compound to the basal activity and to the activity stimulated by a known P-gp substrate (e.g., verapamil).

-

4. In Vivo Xenograft Models

-

Principle: To evaluate the efficacy of a P-gp inhibitor in a living organism.

-

Methodology:

-

Implant human MDR cancer cells subcutaneously into immunodeficient mice.

-

Once tumors are established, treat the mice with a chemotherapeutic agent alone or in combination with the test inhibitor.

-

Monitor tumor growth over time. A significant reduction in tumor volume in the combination therapy group compared to the chemotherapy-alone group indicates in vivo reversal of MDR.

-

Quantitative Data Presentation

While no quantitative data for this compound exists in the public domain, the following table illustrates the types of data typically generated when evaluating P-gp inhibitors.

| Compound | Cell Line | Chemotherapeutic | IC50 (nM) - Chemo Alone | IC50 (nM) - Chemo + Inhibitor | Fold Reversal | Rhodamine 123 Accumulation (Fold Increase) |

| Inhibitor X | MCF-7/ADR | Doxorubicin | 5000 | 100 | 50 | 25 |

| Inhibitor Y | KB-V1 | Vinblastine | 800 | 20 | 40 | 18 |

| Verapamil | MES-SA/Dx5 | Doxorubicin | 3000 | 150 | 20 | 15 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Signaling Pathways Implicated in Multidrug Resistance

The regulation of P-gp expression and function is complex and involves multiple signaling pathways. Aberrant activation of these pathways in cancer cells can contribute to the development of MDR.

Conclusion and Future Directions

While the specific role of this compound in cancer multidrug resistance remains unknown due to a lack of public data, the broader field of P-glycoprotein modulation continues to be a critical area of cancer research. The development of potent, specific, and non-toxic P-gp inhibitors holds significant promise for improving the efficacy of chemotherapy and overcoming drug resistance. Future research will likely focus on novel inhibitory scaffolds, targeted delivery systems to minimize systemic toxicity, and combination therapies that address multiple resistance mechanisms simultaneously. The elucidation of the structure and function of new compounds, and their transparent dissemination in the scientific literature, will be paramount to advancing this field.

References

- 1. Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Potent ABCB1 Modulator, Phenethylisoquinoline Alkaloid, Reverses Multidrug Resistance in Cancer Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P-glycoprotein inhibition: the past, the present and the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Marine Natural Products with P-Glycoprotein Inhibitor Properties [mdpi.com]

- 7. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of NSC Compounds in Drug Efflux Pump Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug resistance (MDR) in pathogenic bacteria and cancer cells represents a significant challenge to effective therapeutic interventions. A primary mechanism underlying MDR is the overexpression of drug efflux pumps, transmembrane proteins that actively extrude a broad spectrum of structurally diverse compounds from the cell, thereby reducing intracellular drug concentrations to sub-therapeutic levels. The ATP-binding cassette (ABC) transporter superfamily, which includes prominent members like P-glycoprotein (P-gp/ABCB1) in mammals and the Resistance-Nodulation-Division (RND) family in Gram-negative bacteria, are key players in this process.

Developing inhibitors of these efflux pumps is a promising strategy to circumvent MDR and restore the efficacy of existing drugs. While extensive research has been conducted on various efflux pump inhibitors, this guide focuses on the potential role of compounds designated with the "NSC" prefix, a classification used by the National Cancer Institute (NCI) for compounds in their repository. Although specific public data for "NSC265473" in the context of drug efflux pump studies is not available in the reviewed literature, this document will provide a comprehensive framework based on the study of other NSC compounds and general principles of efflux pump inhibition. This guide will serve as a template for researchers who may have access to internal data on this compound or similar proprietary compounds.

Core Concepts in Drug Efflux Pump Inhibition

Drug efflux pumps contribute to resistance against a wide array of therapeutic agents, including antibiotics and chemotherapeutics.[1][2] These pumps can be broadly categorized based on their energy source and structural organization. In eukaryotic cells, ABC transporters like P-gp utilize ATP hydrolysis to drive substrate transport.[1] In Gram-negative bacteria, RND efflux pumps, such as the AcrAB-TolC system in Escherichia coli, form a tripartite complex that spans the inner and outer membranes, expelling drugs directly into the extracellular medium.[3][4]

Efflux pump inhibitors (EPIs) can function through various mechanisms, including:

-

Competitive Inhibition: The inhibitor competes with the drug substrate for binding to the pump's active site.

-

Non-competitive Inhibition: The inhibitor binds to an allosteric site on the pump, inducing a conformational change that prevents substrate transport.

-

Disruption of Pump Assembly or Energy Transduction: The inhibitor interferes with the formation of the functional pump complex or inhibits the energy-providing mechanism (e.g., ATP hydrolysis).

Investigating NSC Compounds as Efflux Pump Inhibitors

While specific data for this compound is absent from public scientific literature, studies on other NSC-designated compounds have shown promise in the inhibition of bacterial efflux pumps. For instance, compounds such as NSC60339, NSC227186, NSC33353, and NSC305798 have been identified as interacting with AcrA, the membrane fusion protein component of the AcrAB-TolC efflux pump in E. coli.[5] This suggests that the NSC library contains compounds with the potential to act as EPIs, possibly through mechanisms that disrupt the assembly or function of the tripartite efflux pump complex.

Hypothetical Data Presentation for this compound

The following tables are templates that researchers with access to data on this compound can use to structure their findings for clear comparison and analysis.

Table 1: In Vitro Efficacy of this compound as an Efflux Pump Inhibitor

| Parameter | Cell Line / Bacterial Strain | Substrate Drug | This compound Concentration (µM) | Fold Reversal of Resistance (IC50 ratio) | Substrate Accumulation (Fold Increase) |

| IC50 Reversal | K562/ADR (P-gp overexpressing) | Doxorubicin | 1 | Data Point | N/A |

| 5 | Data Point | N/A | |||

| 10 | Data Point | N/A | |||

| Substrate Accumulation | E. coli AG100 (AcrAB-TolC overexpressing) | Ethidium Bromide | 1 | N/A | Data Point |

| 5 | N/A | Data Point | |||

| 10 | N/A | Data Point |

Table 2: Effect of this compound on ATP Hydrolysis by P-glycoprotein

| This compound Concentration (µM) | Basal ATPase Activity (% of Control) | Verapamil-Stimulated ATPase Activity (% of Control) |

| 0.1 | Data Point | Data Point |

| 1 | Data Point | Data Point |

| 10 | Data Point | Data Point |

Experimental Protocols: A Template for Methodologies

Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. Below are template methodologies for key experiments used in the study of efflux pump inhibitors.

Cell Viability and Drug Sensitivity Assays (e.g., MTT Assay)

-

Cell Seeding: Plate cells (e.g., drug-sensitive parental cell line and its drug-resistant counterpart) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of various concentrations of this compound. Include wells with untreated cells as a control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) from the dose-response curves. The fold reversal of resistance is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the inhibitor.

Substrate Accumulation Assay (e.g., Rhodamine 123 or Ethidium Bromide)

-

Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS) at a concentration of 1 x 10⁶ cells/mL.

-

Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a known inhibitor (e.g., verapamil for P-gp) for 30 minutes at 37°C.

-

Substrate Addition: Add a fluorescent substrate (e.g., Rhodamine 123 for P-gp or ethidium bromide for bacterial pumps) to a final concentration of 1 µM.

-

Incubation: Incubate the cells for 60 minutes at 37°C, protected from light.

-

Washing: Wash the cells twice with ice-cold PBS to remove the extracellular substrate.

-

Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.

-

Data Analysis: Quantify the mean fluorescence intensity and calculate the fold increase in substrate accumulation compared to the control (no inhibitor).

ATPase Activity Assay

-

Membrane Vesicle Preparation: Prepare membrane vesicles from cells overexpressing the target efflux pump (e.g., P-gp).

-

Assay Reaction: Set up the reaction mixture containing membrane vesicles, this compound at various concentrations, and a known substrate (e.g., verapamil) in an ATPase assay buffer.

-

ATP Addition: Initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green assay).

-

Data Analysis: Determine the effect of this compound on the basal and substrate-stimulated ATPase activity of the pump.

Visualizing Molecular Interactions and Experimental Processes

Diagrams are invaluable tools for illustrating complex biological pathways and experimental workflows. Below are examples of how Graphviz (DOT language) can be used to create such visualizations.

Caption: Proposed mechanism of P-glycoprotein inhibition by this compound.

Caption: General workflow for in vitro characterization of an efflux pump inhibitor.

Conclusion and Future Directions

The development of effective and non-toxic efflux pump inhibitors is a critical area of research in overcoming multidrug resistance. While the specific role of this compound remains to be elucidated in the public domain, the framework provided in this guide offers a comprehensive approach to its investigation. Future studies should aim to fully characterize the inhibitory mechanism, specificity, and in vivo efficacy of promising NSC compounds. A deeper understanding of the structure-activity relationships within this chemical series will be instrumental in the design of next-generation EPIs with improved potency and pharmacological properties, ultimately leading to more effective treatment strategies for a wide range of diseases.

References

- 1. Multidrug Resistance in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multidrug-Resistant Bacteria: Their Mechanism of Action and Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Novel Pyranopyridine Efflux Pump Inhibitors | National Agricultural Library [nal.usda.gov]

- 4. Molecular Mechanism of MBX2319 Inhibition of Escherichia coli AcrB Multidrug Efflux Pump and Comparison with Other Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

NSC265473: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NSC265473, a compound widely recognized in the scientific community by its alternative name, 2,2'-dithiobis(5-nitropyridine) (DTNP). While not typically investigated as a modulator of specific signaling pathways, its utility as a highly specific chemical probe for the quantification of sulfhydryl groups has made it an indispensable tool in biochemical and pharmaceutical research. This document outlines its alternative names and synonyms, details a key experimental protocol for its use, and provides visual representations of its chemical reactivity and experimental workflow.

Alternative Names and Synonyms

This compound is known by a variety of names and identifiers across different chemical and biological databases. A structured summary of these is provided below for easy reference.

| Identifier Type | Identifier |

| NSC Number | This compound, NSC-677436, NSC 149336 |

| Common Name | 2,2'-dithiobis(5-nitropyridine) |

| Abbreviation | DTNP, DTBNP, 2,2-DNP |

| IUPAC Name | 5-nitro-2-[(5-nitropyridin-2-yl)disulfanyl]pyridine |

| Synonyms | Bis(5-nitro-2-pyridyl) disulfide, 1,2-Bis(5-nitropyridin-2-yl)disulfane, 5,5'-Dinitro-2,2'-dipyridyl disulfide, 5,5'-Dinitro-2,2'-dithiodipyridine |

| CAS Number | 2127-10-8 |

| EC Number | 218-344-7 |

| PubChem CID | 16474 |

| SMILES | C1=CC(=NC=C1--INVALID-LINK--[O-])SSC2=NC=C(C=C2)--INVALID-LINK--[O-] |

Core Application: Quantification of Thiol Groups (Ellman's Test)

The primary application of this compound (DTNP) is in the quantification of free sulfhydryl (thiol) groups in peptides, proteins, and other biological samples. This colorimetric assay, commonly known as Ellman's Test, relies on the chemical reaction between DTNP and a thiol group.

Reaction Mechanism

DTNP is a symmetrical disulfide. In the presence of a free thiol group (R-SH), a thiol-disulfide exchange reaction occurs. The disulfide bond in DTNP is cleaved, and a mixed disulfide is formed between the sample's thiol and one of the 5-nitro-2-thiopyridine moieties. The other moiety is released as the 5-thio-2-nitrobenzoic acid (TNB²⁻) anion, which is a chromophore with a strong absorbance at 412 nm. The intensity of the yellow color produced is directly proportional to the concentration of thiol groups in the sample.

Experimental Protocols

Protocol: Quantification of Thiol Groups using Ellman's Test

This protocol provides a general procedure for the colorimetric quantification of free thiol groups in a sample using this compound (DTNP).

Materials:

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

-

DTNP Solution (Ellman's Reagent): Dissolve 4 mg of DTNP in 1 mL of Reaction Buffer. This solution should be prepared fresh.

-

Thiol Standard: A solution of a known concentration of a thiol-containing compound (e.g., L-cysteine) in Reaction Buffer to generate a standard curve.

-

Sample: The solution containing the unknown concentration of thiol groups.

-

UV-Vis Spectrophotometer and cuvettes.

Procedure:

-

Prepare Standards: Prepare a dilution series of the thiol standard in the Reaction Buffer. A typical concentration range might be from 0 to 100 µM.

-

Prepare Samples: Dilute the sample with Reaction Buffer to ensure the absorbance reading will fall within the linear range of the standard curve.

-

Reaction Setup:

-

In a cuvette or a 96-well plate, add a defined volume of the Reaction Buffer.

-

Add a specific volume of the standard or sample to the cuvette/well.

-

Add a small volume of the DTNP solution to initiate the reaction. A typical final volume might be 1 mL.

-

-

Incubation: Incubate the reaction mixture at room temperature for 15 minutes to allow for complete color development.

-

Measurement: Measure the absorbance of the solution at 412 nm using a spectrophotometer. Use the Reaction Buffer as a blank.

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the standards and samples.

-

Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

-

Determine the concentration of thiol groups in the sample by interpolating its absorbance value on the standard curve.

-

Other Notable Applications

Beyond its primary use in thiol quantification, this compound has also been employed in more specialized applications within peptide and protein chemistry:

-

Cysteine-Activating Reagent: It can be used to activate cysteine residues in proteins, facilitating the study of their structure and function.

-

Deprotection of Selenocysteine: DTNP is effective in deprotection assays for peptides containing the rare amino acid selenocysteine.

Conclusion

This compound, more commonly known as 2,2'-dithiobis(5-nitropyridine) or DTNP, is a versatile chemical reagent with significant applications in biochemical research. Its primary utility lies in the reliable and straightforward quantification of free sulfhydryl groups through the well-established Ellman's Test. While not a modulator of specific signaling pathways, its role as a critical tool for protein and peptide analysis makes it a valuable compound for researchers in the fields of biochemistry, drug discovery, and analytical chemistry. The detailed protocols and understanding of its chemical reactivity provided in this guide are intended to support its effective application in a laboratory setting.

Technical Guide: Utilizing NSC265473 for the Functional Elucidation of the ABCG2 Transporter

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The ABCG2 Transporter and the Role of NSC265473

The ATP-binding cassette (ABC) transporter subfamily G member 2 (ABCG2), also known as the breast cancer resistance protein (BCRP), is a pivotal membrane protein in cellular defense and multidrug resistance (MDR).[1][2] As a member of the ABC transporter superfamily, ABCG2 utilizes the energy from ATP hydrolysis to actively efflux a wide array of structurally diverse substrates, including chemotherapeutic agents, xenobiotics, and endogenous molecules, across cellular membranes.[3][4] This efflux activity is a primary mechanism by which cancer cells develop resistance to treatment, making ABCG2 a critical target in oncology research.[2][5]

Structurally, ABCG2 is a "half-transporter" that must form a homodimer to become a functional efflux pump.[1][6] Its expression is prominent in barrier tissues such as the placenta, the blood-brain barrier, the intestine, and the liver, where it plays a protective role by limiting the absorption and distribution of toxic substances.[4][7]

Understanding the function and modulation of ABCG2 is crucial for overcoming MDR and improving drug efficacy. This compound has been identified as a substrate of the ABCG2 transporter.[8][9] As a transported compound, this compound serves as a valuable chemical probe for investigating the transporter's activity, characterizing its substrate specificity, and screening for potential inhibitors. This guide provides an in-depth overview of the methodologies and data interpretation for using this compound in the functional study of ABCG2.

The ABCG2 Transport Mechanism

The function of ABCG2 is powered by a cyclical process of ATP binding and hydrolysis, which drives conformational changes necessary for substrate translocation. The transport cycle can be summarized in the following key steps:

-

Resting State: In its inward-facing conformation, the substrate-binding pocket is accessible from the cytoplasm or the inner leaflet of the cell membrane.

-

Substrate and ATP Binding: A substrate, such as this compound, binds to a high-affinity site within the transmembrane domains (TMDs). This binding event is thought to promote the binding of two ATP molecules to the nucleotide-binding domains (NBDs).

-

NBD Dimerization and Conformational Change: ATP binding induces the dimerization of the two NBDs, which in turn triggers a major conformational shift in the TMDs from an inward-facing to an outward-facing state.

-

Substrate Efflux: This conformational change exposes the substrate-binding pocket to the extracellular space and reduces its affinity, leading to the release of the substrate from the cell.

-

ATP Hydrolysis and Reset: Hydrolysis of ATP to ADP and inorganic phosphate (Pi) leads to the dissociation of the NBD dimer. The transporter then reverts to its original inward-facing conformation, ready to begin a new transport cycle.[10][11]

References

- 1. ABCG2 Transporter: From Structure to Function—Current Insights and Open Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ABCG2 | Rupa Health [rupahealth.com]

- 3. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of the breast cancer resistance protein (ABCG2) in drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ABCG2 inhibition as a therapeutic approach for overcoming multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of ABCG2/BCRP in biology and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New trends for overcoming ABCG2/BCRP-mediated resistance to cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. portlandpress.com [portlandpress.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of NSC265473

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of protocols for the initial in vitro characterization of the novel compound NSC265473. The included assays are designed to assess the compound's effects on cell viability, its potential to induce apoptosis, and its impact on a key cellular signaling pathway. These protocols offer a foundational framework for the preliminary evaluation of this compound's biological activity.

Introduction

The initial stages of drug discovery and development rely on robust and reproducible in vitro assays to characterize the biological effects of novel compounds. This document outlines a standard workflow for the preliminary assessment of this compound, a compound with unknown biological activity. The protocols provided herein describe methods to determine its cytotoxic and apoptotic potential, as well as its influence on the MAPK/ERK signaling cascade, a pathway frequently dysregulated in various diseases, including cancer.

Experimental Workflow

The in vitro characterization of this compound will follow a tiered approach, beginning with a broad assessment of its effect on cell viability, followed by more specific assays to elucidate the mechanism of action.

Caption: A general experimental workflow for the in vitro characterization of this compound.

Data Presentation

Table 1: Dose-Response Effect of this compound on Cell Viability (MTT Assay)

| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 0.1 | 98.2 ± 5.1 |

| 1 | 85.7 ± 6.2 |

| 10 | 52.3 ± 3.8 |

| 50 | 21.9 ± 2.5 |

| 100 | 8.1 ± 1.9 |

Table 2: Effect of this compound on Apoptosis Induction (Caspase-3/7 Activity)

| Treatment | Fold Change in Caspase-3/7 Activity (Mean ± SD) |

| Vehicle Control | 1.0 ± 0.1 |

| This compound (IC50 Concentration) | 4.2 ± 0.5 |

| Staurosporine (Positive Control) | 8.5 ± 0.9 |

Table 3: Effect of this compound on ERK Phosphorylation (Western Blot Densitometry)

| Treatment | p-ERK / Total ERK Ratio (Normalized to Control) |

| Vehicle Control | 1.0 |

| This compound (IC50 Concentration) | 0.3 |

| EGF (Positive Control) | 5.8 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4][5]

Materials:

-

This compound

-

Cell line of interest (e.g., a cancer cell line)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[2]

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2][3]

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[6][7][8][9][10]

Materials:

-

This compound

-

Cells cultured in a 96-well white-walled plate

-

Caspase-Glo® 3/7 Assay System (or equivalent)

-

Luminometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound (e.g., at its IC50 concentration) and controls (vehicle, positive control like staurosporine) as described for the MTT assay.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[10]

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[10]

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the fold change in caspase-3/7 activity relative to the vehicle control.

Signaling Pathway Analysis (Western Blot for p-ERK/ERK)

This protocol is used to determine if this compound affects the MAPK/ERK signaling pathway by assessing the phosphorylation status of ERK1/2.[11][12][13]

Materials:

-

This compound

-

Cells cultured in 6-well plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[13]

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[11][13]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[11]

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[11][12]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[11]

-

-

Stripping and Re-probing:

-

Strip the membrane using a stripping buffer.

-

Re-probe the membrane with an antibody against total ERK1/2 as a loading control, following the same incubation and detection steps.

-

-

Data Analysis: Perform densitometric analysis of the bands to determine the ratio of phosphorylated ERK to total ERK.

Signaling Pathway Diagram

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a potential target of this compound.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 7. assaygenie.com [assaygenie.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. moleculardevices.com [moleculardevices.com]

- 10. promega.com [promega.com]

- 11. 3.4. Western Blotting and Detection [bio-protocol.org]

- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols for the Use of Novel Compounds in Cell Culture Experiments

Disclaimer: No specific information regarding the compound "NSC265473" is publicly available in the reviewed scientific literature. Therefore, the following application notes and protocols are provided as a general guide for the use of a novel small molecule compound in cell culture experiments. The experimental conditions, concentrations, and observed effects are illustrative and must be optimized for any specific compound.

Introduction

These application notes provide detailed protocols for the initial in vitro characterization of a novel chemical compound in cell culture. The described experiments are fundamental for assessing the biological activity of a new molecule, including its cytotoxic effects, its ability to induce apoptosis (programmed cell death), and its impact on specific protein signaling pathways. The target audience for this document includes researchers, scientists, and drug development professionals.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the compound are critical for obtaining reproducible results.

Protocol: Preparation of a Concentrated Stock Solution

-

Reconstitution: Obtain the molecular weight (MW) of the compound from the supplier. To prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common solvent for many organic molecules used in cell culture.

-

Example: For a compound with a MW of 500 g/mol , dissolve 5 mg in 1 mL of DMSO to get a 10 mM stock solution.

-

-

Solubility Check: Ensure the compound is fully dissolved. Gentle vortexing or sonication may be required.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended for the specific compound.

-

Working Solutions: When ready to use, thaw an aliquot and dilute it to the desired final concentrations in the cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of the solvent) should always be included in the experiments.

Cell Viability and Cytotoxicity Assays

These assays are used to determine the concentration at which a compound inhibits cell growth or kills cells. The half-maximal inhibitory concentration (IC50) is a common metric derived from these experiments.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: The next day, treat the cells with a range of concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) in triplicate. Include a vehicle control and an untreated control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Table 1: Example Quantitative Data from a Cell Viability Assay

| Cell Line | Compound Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |

| MCF-7 | Vehicle Control | 100 | 5.2 |

| 0.1 | 98.1 | 4.5 | |

| 1 | 85.3 | 6.1 | |

| 10 | 52.4 | 3.8 | |

| 50 | 15.7 | 2.9 | |

| 100 | 5.2 | 1.5 | |

| IC50 | - | ~10 µM | - |

Apoptosis Assays

Apoptosis assays are used to determine if the compound induces programmed cell death. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method.[1]

Protocol: Annexin V/PI Staining for Apoptosis Detection

-

Cell Treatment: Seed cells in 6-well plates and treat them with the compound at its IC50 concentration (and a lower and higher concentration) for a predetermined time (e.g., 24 hours). Include a vehicle control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine them with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Table 2: Example Quantitative Data from an Apoptosis Assay

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | 95.2 | 2.5 | 2.3 |

| Compound (5 µM) | 70.8 | 15.3 | 13.9 |

| Compound (10 µM) | 45.1 | 35.6 | 19.3 |

| Compound (20 µM) | 20.7 | 48.9 | 30.4 |

Western Blotting for Protein Expression Analysis

Western blotting is used to detect changes in the expression or activation state of specific proteins within a signaling pathway that may be affected by the compound.

Protocol: Western Blotting

-

Cell Lysis: Treat cells with the compound as described for the apoptosis assay. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins based on their molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway targeted by a novel compound.

Experimental Workflow Diagram

Caption: General experimental workflow for in vitro compound testing.

Apoptosis Assay Interpretation Diagram

References

Application Notes: NSC265473 and ABCG2 Inhibition Assays

Topic: NSC265473 Concentration for ABCG2 Inhibition Assay For: Researchers, scientists, and drug development professionals.

Introduction

The ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), is a key membrane protein that contributes to multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic agents from cancer cells.[1] This protective mechanism reduces the intracellular concentration and efficacy of anticancer drugs. Consequently, the identification and characterization of ABCG2 inhibitors is a significant area of research aimed at overcoming MDR and improving cancer treatment outcomes.[2][3][4]

This document provides detailed application notes and protocols relevant to assessing ABCG2 inhibition. It is important to clarify from the outset that This compound is characterized as a substrate of ABCG2, not a direct inhibitor .[5][6] An inhibitor blocks the transport function of ABCG2, while a substrate is a compound that is actively transported by it. While some compounds can be both substrates and inhibitors, often at different concentrations, current literature primarily identifies this compound as a transported substrate.[7]

Therefore, these notes will focus on a general, robust protocol for measuring ABCG2 inhibition using a known inhibitor and a fluorescent substrate, and will discuss how a substrate like this compound could be utilized in competitive binding or transport assays to screen for potential inhibitors.

Data Summary: Reference Compounds for ABCG2 Assays

The following table summarizes typical concentrations for commonly used inhibitors and fluorescent substrates in ABCG2 functional assays. These values provide a starting point for experimental design.

| Compound | Role | Cell Line(s) | Typical Concentration(s) | Reference(s) |

| Ko143 | Potent Inhibitor | MDCKII-ABCG2, HEK293-ABCG2, NCI-H460/MX20 | 0.5 µM - 10 µM (1 µM is common for maximal inhibition) | [4][8] |

| Fumitremorgin C (FTC) | Inhibitor | NCI-H460/MX20 | 10 µM | [9] |

| Elacridar (GF120918) | Inhibitor | MDCKII-Bcrp1 | 5 µM | [10] |

| Hoechst 33342 | Fluorescent Substrate | MDCKII-ABCG2, PLB/ABCG2 | 0.5 µM - 3 µM | [8][9] |

| Pheophorbide a (PhA) | Fluorescent Substrate | NCI-H460/MX20 | 1 µM | [9][11] |

| BODIPY-prazosin | Fluorescent Substrate | HEK293-ABCG2 | Varies by study | [12] |

| Mitoxantrone | Fluorescent Substrate & Chemotherapeutic | HEK293-ABCG2, NCI-H460/MX20 | 5 µM - 10 µM | [7][8] |

Mechanism of ABCG2 Efflux and Inhibition

The ABCG2 transporter utilizes the energy from ATP hydrolysis to expel substrates from the cell's cytoplasm, thereby reducing their intracellular concentration. An effective inhibitor will bind to the transporter, preventing the substrate from being effluxed. This leads to an accumulation of the substrate inside the cell. Assays for ABCG2 inhibition typically measure the increased intracellular accumulation of a fluorescent substrate in the presence of a test compound.

Figure 1. Mechanism of ABCG2-mediated substrate efflux and its blockade by an inhibitor.

Protocol: Hoechst 33342 Efflux Inhibition Assay

This protocol describes a common and reliable method for assessing ABCG2 inhibition by measuring the accumulation of the fluorescent nuclear dye Hoechst 33342.

1. Materials and Reagents

-

Cell Lines: ABCG2-overexpressing cells (e.g., MDCK-II/ABCG2, HEK293/ABCG2) and the corresponding parental cell line (e.g., MDCK-II, HEK293) as a negative control.

-

Test Compounds: Potential ABCG2 inhibitors dissolved in DMSO.

-

Reference Inhibitor: Ko143 (1 µM final concentration) as a positive control.

-

Fluorescent Substrate: Hoechst 33342 stock solution (e.g., 1 mg/mL in water).

-

Culture Medium: Appropriate medium for the cell lines (e.g., DMEM or RPMI 1640) with 10% FBS.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free medium.

-

Equipment: 96-well black, clear-bottom plates; fluorescence microplate reader (Excitation: ~350-360 nm, Emission: ~460-465 nm); CO2 incubator (37°C, 5% CO2).

2. Experimental Workflow

Figure 2. Step-by-step workflow for a typical ABCG2 efflux inhibition assay.

3. Detailed Procedure

-

Cell Seeding: Plate the ABCG2-overexpressing and parental cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24-48 hours.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (Ko143) in assay buffer. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid affecting transporter activity.

-

Pre-incubation: Gently wash the cell monolayers with warm assay buffer. Add the test compounds, Ko143 (e.g., 1 µM), and a vehicle control (DMSO in assay buffer) to the respective wells. Incubate for 5-15 minutes at 37°C.[4]

-

Substrate Incubation: Add Hoechst 33342 to all wells to a final concentration of 0.5 µM.[4] Incubate the plate for 60 minutes at 37°C in the dark.

-

Washing: Aspirate the medium containing the dye and compounds. Wash the cells twice with ice-cold PBS to stop the efflux and remove any extracellular dye.

-

Fluorescence Reading: Add 100 µL of assay buffer or cell lysis buffer to each well. Read the fluorescence on a microplate reader with excitation at ~360 nm and emission at ~465 nm.[8]

4. Data Analysis

-

Subtract the background fluorescence from the parental cells (which lack significant ABCG2-mediated efflux) from the values of the ABCG2-overexpressing cells.

-

The fluorescence in wells with the vehicle control represents basal efflux (low fluorescence).

-

The fluorescence in wells with the potent inhibitor Ko143 represents maximum inhibition (high fluorescence).

-

Calculate the percent inhibition for each concentration of the test compound relative to the controls.

-

Plot the percent inhibition against the log of the compound concentration and fit the data using a nonlinear regression model to determine the IC50 value.

Using this compound in a Competitive Assay

Although this compound is a substrate, it can be used to screen for inhibitors in a competitive transport assay. In this setup, the assay measures the ability of a test compound to inhibit the transport of this compound. This requires a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the amount of this compound transported across a cell monolayer (e.g., in a Transwell assay) or accumulated within cells. A reduction in the transport of this compound in the presence of a test compound would suggest that the compound is an ABCG2 inhibitor.

Conclusion

While this compound is a substrate for ABCG2, understanding its interaction with the transporter is valuable. For directly assessing ABCG2 inhibition, the use of established fluorescent substrates like Hoechst 33342 or pheophorbide A in combination with known inhibitors like Ko143 provides a robust and high-throughput method. The protocols and data provided herein offer a comprehensive guide for researchers to design and execute reliable ABCG2 inhibition assays.

References

- 1. KSQ‐4279, an Inhibitor of Ubiquitin Specific Peptidase 1, Enhanced the Chemotherapeutic Efficacy in ABCB1/ABCG2/ABCC1‐Mediated Multidrug Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overlapping substrate and inhibitor specificity of human and murine ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Inhibition of the ABCG2 Transporter by Primaquine Derivatives Reverses the Multidrug Resistance of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A new porphyrin as selective substrate-based inhibitor of breast cancer resistance protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overlapping Substrate and Inhibitor Specificity of Human and Murine ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Inhibitors of ABCG2 Identified by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substrate-Dependent Breast Cancer Resistance Protein (Bcrp1/Abcg2)-Mediated Interactions: Consideration of Multiple Binding Sites in in Vitro Assay Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of Potent ABCG2 Inhibitor Derived from Chromone: From the Mechanism of Inhibition to Human Extracellular Vesicles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

NSC265473 solubility and preparation for experiments

A comprehensive search for information regarding the solubility and experimental preparation of NSC265473 did not yield any specific data. The compound this compound is not well-documented in publicly available scientific literature. Therefore, the following sections provide general guidance and recommended starting points for a researcher beginning to work with a novel or uncharacterized compound like this compound.

Solubility Determination

The solubility of a compound is a critical parameter for the design of any in vitro or in vivo experiment. Since no specific solubility data for this compound is available, a systematic solubility test is the first recommended step.

Recommended Solvents to Test:

It is advisable to test the solubility of this compound in a range of common laboratory solvents. This will help in identifying a suitable solvent for preparing stock solutions.

| Solvent | Type | Typical Use in Biological Experiments |

| Water | Aqueous | Ideal for direct use in most assays |

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Physiologically relevant buffer |

| Dimethyl Sulfoxide (DMSO) | Organic | Common solvent for hydrophobic compounds |

| Ethanol (EtOH) | Organic | Used for some compounds, can be toxic to cells |

| Methanol (MeOH) | Organic | Less common for cell-based assays |

Protocol for Solubility Testing:

This protocol outlines a general procedure to determine the approximate solubility of a compound.

-

Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg).

-

Initial Solvent Addition: Add a small, measured volume of the test solvent (e.g., 100 µL) to the compound.

-

Vortexing/Sonication: Vortex the mixture vigorously for 1-2 minutes. If the compound does not dissolve, sonicate the mixture for 5-10 minutes.

-

Visual Inspection: Observe the solution. If it is clear, the compound is soluble at that concentration. If it is cloudy or has visible precipitate, the compound is not fully dissolved.

-

Incremental Solvent Addition: If the compound is not dissolved, add another measured volume of the solvent and repeat steps 3 and 4.

-

Calculation: Once the compound is fully dissolved, calculate the approximate solubility in mg/mL or mM.

It is crucial to start with small amounts of the compound and solvents to minimize waste of a potentially valuable substance.

Preparation of Stock Solutions

Once a suitable solvent has been identified, a concentrated stock solution can be prepared. This allows for accurate and repeatable dilutions for working solutions in experiments.

General Protocol for Stock Solution Preparation:

-

Weighing: Accurately weigh out the desired amount of this compound using a calibrated analytical balance.

-

Solvent Addition: Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

-

Dissolution: Ensure complete dissolution by vortexing and, if necessary, brief sonication. Gentle warming may be attempted if the compound is heat-stable, but this should be done with caution.

-

Sterilization: If the stock solution is for use in cell culture, it should be sterilized by filtering through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at an appropriate temperature, typically -20°C or -80°C, protected from light.

Experimental Workflow for a Novel Compound

The following diagram illustrates a general workflow for characterizing the biological activity of an uncharacterized compound like this compound.

Figure 1: A generalized experimental workflow for the characterization of a novel compound.

Hypothetical Signaling Pathway Analysis

If initial screening suggests that this compound affects a common signaling pathway, such as the MAPK/ERK pathway, the following diagram illustrates the key components that could be investigated.

Figure 2: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Disclaimer: The information provided above is general guidance and does not represent experimentally validated data for this compound. All laboratory work should be conducted under appropriate safety protocols, and the specific properties of this compound should be carefully determined before proceeding with extensive experimentation.

Application Notes and Protocols for NSC265473 Drug Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC265473 is a novel investigational agent with purported inhibitory effects on the PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in cancer. Understanding the potential for synergistic, additive, or antagonistic interactions between this compound and other therapeutic agents is crucial for its clinical development. These application notes provide detailed protocols for assessing the combination effects of this compound with other drugs in cancer cell lines. The described experimental designs will enable researchers to characterize the nature of these interactions and elucidate the underlying molecular mechanisms.

Synergy Screening with Combination Index (CI)

The combination index (CI) method developed by Chou and Talalay is a quantitative method to determine the nature of drug interactions. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Experimental Protocol: Synergy Screening Assay

-

Cell Culture:

-

Culture cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

-

Drug Preparation:

-

Prepare stock solutions of this compound and the combination drug(s) in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions for each drug to determine the IC50 (the concentration that inhibits 50% of cell growth).

-

-

Cell Seeding:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Drug Treatment:

-

Treat cells with this compound and the combination drug(s) alone and in combination at a constant ratio based on their respective IC50 values (e.g., 0.25 x IC50, 0.5 x IC50, 1 x IC50, 2 x IC50, 4 x IC50).

-

Include a vehicle-treated control group.

-

-

Cell Viability Assay (MTS Assay):

-

After 72 hours of incubation, add 20 µL of MTS reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the fraction of cells affected (Fa) for each drug concentration and combination.

-

Use software such as CompuSyn to calculate the Combination Index (CI) values.

-

Data Presentation: Combination Index Values

| Combination Partner | Fa 0.25 | Fa 0.50 | Fa 0.75 | Fa 0.90 | Interaction |

| Drug A | 0.85 | 0.72 | 0.65 | 0.58 | Synergy |

| Drug B | 1.05 | 1.01 | 0.98 | 1.02 | Additive |

| Drug C | 1.25 | 1.35 | 1.42 | 1.50 | Antagonism |

Fa: Fraction Affected. CI < 0.9 indicates synergy; 0.9 < CI < 1.1 indicates an additive effect; CI > 1.1 indicates antagonism.

Apoptosis Induction Assessment

To determine if the synergistic effect of drug combinations is due to an increase in programmed cell death, apoptosis assays are performed.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound, the combination drug, or the combination at their synergistic concentrations for 48 hours.

-

-

Cell Harvesting and Staining:

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Presentation: Apoptosis Analysis

| Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Total % Apoptotic Cells |

| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |

| This compound | 10.5 ± 1.2 | 5.2 ± 0.7 | 15.7 ± 1.9 |

| Drug A | 8.9 ± 1.0 | 4.1 ± 0.5 | 13.0 ± 1.5 |

| This compound + Drug A | 35.2 ± 2.5 | 15.8 ± 1.8 | 51.0 ± 4.3 |

Cell Cycle Analysis

Drug interactions can also affect the cell cycle progression. This can be assessed by PI staining and flow cytometry.

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment and Harvesting:

-

Treat cells as described for the apoptosis assay for 24 hours.

-

Harvest and wash the cells with PBS.

-

-

Fixation and Staining:

-

Fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.

-

Incubate for 30 minutes at 37°C.

-

-

Flow Cytometry:

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Data Presentation: Cell Cycle Distribution

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 55.3 ± 3.1 | 30.1 ± 2.5 | 14.6 ± 1.8 |

| This compound | 68.2 ± 4.0 | 20.5 ± 2.1 | 11.3 ± 1.5 |